2,2,2-Trifluoroethanethiol

Description

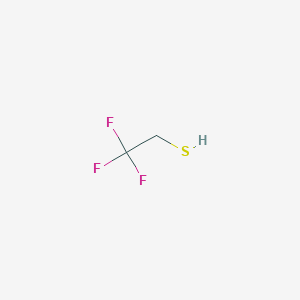

Structure

2D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3S/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRLLAOLJVDVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399717 | |

| Record name | 2,2,2-Trifluoroethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544-53-2 | |

| Record name | 2,2,2-Trifluoroethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoroethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 2,2,2 Trifluoroethanethiol

Established Synthetic Routes for 2,2,2-Trifluoroethanethiol

Reaction of 2,2,2-Trifluoroethyl Halides or Tosylates with Alkali Metal Hydrosulfides

A prevalent and well-established industrial method for synthesizing this compound involves the reaction of a 2,2,2-trifluoroethyl halide or tosylate with an alkali metal hydrosulfide (B80085). google.compatsnap.com In this nucleophilic substitution reaction, the hydrosulfide anion (HS⁻) displaces the leaving group (halide or tosylate) on the ethyl group to form the desired thiol. google.com

The general reaction can be represented as:

CF₃CH₂X + MSH → CF₃CH₂SH + MX smolecule.com

Where:

X is a leaving group, typically a halide (Cl, Br) or tosylate (OTs). google.com

M is an alkali metal, commonly sodium (Na) or potassium (K). google.com

The reaction is typically conducted in a polar organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), dimethylacetamide, N-methylpyrrolidone (NMP), or dimethylformamide (DMF). google.compatsnap.com To drive the reaction to completion and maximize the yield of this compound, a molar excess of the alkali metal hydrosulfide is often employed. google.com The reaction temperature generally ranges from 70°C to 110°C, with reaction times of approximately 1 to 5 hours. google.compatsnap.com

Phase transfer catalysts, such as tetra-n-butylammonium bromide and methyltrioctylammonium chloride, can be utilized to enhance the reaction rate by facilitating the transfer of the hydrosulfide anion between phases. google.com The reaction may also be carried out under pressure, and the presence of hydrogen sulfide (B99878) (H₂S) can positively influence the reaction equilibrium. google.com

It is important to note that this synthesis can produce by-products, including bis(2,2,2-trifluoroethyl) sulfide ((CF₃CH₂)₂S) and bis(2,2,2-trifluoroethyl) disulfide ((CF₃CH₂)₂S₂). google.compatsnap.com

Table 1: Reaction Conditions for the Synthesis of this compound from 2,2,2-Trifluoroethyl Chloride and Sodium Hydrosulfide in NMP patsnap.com

| Experiment | NaSH (molar excess) | Temperature (°C) | Time (h) | Yield of CF₃CH₂SH (%) |

| 1 | 3 | 95 | 8 | 23 |

| 2 | 2 | 84 | 4 | 27 |

| 3 | 5 | 44 | 6 | 3 |

| 4 | 4 | 51 | 5 | 3 |

| 5 | 4 | 47 | 6 | 7 |

Application of Lawesson's Reagent in Thiol Synthesis

Lawesson's reagent, a thionating agent, provides an alternative route for the synthesis of thiols from corresponding alcohols. uzh.chuzh.ch This method has been successfully applied to convert ferrocenyl- and hetaryl-substituted 2,2,2-trifluoroethanols into their respective 2,2,2-trifluoroethanethiols. uzh.chuzh.ch The reaction involves treating the fluorinated alcohol with Lawesson's reagent in a suitable solvent, such as toluene. uzh.ch

The mechanism of thionation with Lawesson's reagent involves the formation of a thiaoxaphosphetane intermediate from the reaction of the carbonyl group (in the case of ketones) or the hydroxyl group (in the case of alcohols) with the reagent. organic-chemistry.org This intermediate then undergoes a cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the thionated product. organic-chemistry.org While effective, the reported yield for the direct conversion of an alcohol to a thiol using Lawesson's reagent can be low in some cases. uzh.ch

For instance, the synthesis of 1-ferrocenyl-2,2,2-trifluoroethanethiol from its corresponding alcohol using Lawesson's reagent in refluxing THF for 5 hours resulted in a 25% yield. uzh.ch

Reductive Thiolation of Fluorinated Precursors

Another synthetic strategy involves the in-situ generation of this compound from a precursor, followed by its reaction with an aryl iodide in a copper-catalyzed coupling reaction. elte.hu Specifically, 2,2,2-trifluoroethyl thioacetate (B1230152) can serve as a stable source of the thiol. elte.hu The thioacetate is cleaved in the presence of a base, such as benzylamine, to generate the 2,2,2-trifluoroethanethiolate anion, which then participates in the subsequent reaction. elte.hu

This approach has been used to synthesize various aryl 2,2,2-trifluoroethyl sulfides. The reaction is typically carried out using a copper(I) bromide catalyst in benzylamine, which acts as both a solvent and a base, at elevated temperatures (e.g., 110°C). elte.hu

Novel Approaches and Advancements in this compound Synthesis

Recent advancements in synthetic methodology have focused on improving the efficiency and applicability of this compound in various chemical transformations. One notable development is its use as a thiol additive in one-pot peptide ligation-desulfurization chemistry. nih.gov This protocol allows for the efficient synthesis of proteins without the need for intermediate purification steps. nih.gov

The unique properties of this compound, particularly its pKa, make it a valuable tool in native chemical ligation reactions. It has been shown to be compatible with free-radical desulfurization processes, enabling streamlined one-pot procedures. researchgate.net

Mechanistic Investigations of Reactions Involving this compound

Hydrogen-Atom Transfer Processes

The reactivity of this compound is significantly influenced by hydrogen-atom transfer (HAT) processes. In radical reactions, the thiol can act as a hydrogen-atom donor. The thiyl radical (CF₃CH₂S•) formed after hydrogen abstraction can participate in various subsequent reactions. smolecule.com

The formation of thiyl radicals from this compound can occur through hydrogen abstraction from the thiol group or by electron transfer from the corresponding thiolate. smolecule.com These thiyl radicals can then recombine to form disulfide bonds or engage in further hydrogen transfer reactions. smolecule.com

Mechanistic studies have also explored internally catalyzed hydrogen atom transfer (I-CHAT) reactions, where a functional group within the same molecule facilitates the hydrogen transfer. mdpi.com While not directly studying this compound, this concept highlights the diverse mechanisms through which hydrogen transfer can occur in chemical systems.

Polarity Reversal Catalysis Mechanisms

This compound has been identified as an effective promoter in radical reactions through a mechanism known as polarity-reversal catalysis. research-solution.comlibretexts.org This catalytic process is particularly relevant in reactions involving hydrogen-atom abstraction. libretexts.org In a typical radical reaction, the philicity (electrophilic or nucleophilic nature) of the radical species is a crucial determinant of the reaction's feasibility and rate. Polarity-mismatched reactions, where a radical of a certain philicity must abstract an atom from a site with similar electronic properties, often have high activation barriers. libretexts.org

Thiols, including this compound, can intervene in such processes by introducing a series of polarity-matched steps that are kinetically more favorable. The mechanism involves the generation of a thiyl radical (RS•), which then participates in the reaction sequence. For instance, in the abstraction of a hydrogen atom, an electrophilic radical can react with the thiol to generate a thiyl radical. This thiyl radical, which may have a different philicity, can then abstract a hydrogen atom from the substrate in a polarity-matched step. libretexts.org This circumvents the high-energy barrier of the direct, polarity-mismatched abstraction. Thiols can therefore promote radical-chain cyclisation of certain compounds, such as alkenyloxysilanes. ucl.ac.uk

Charge-Transfer Complex Formation in Radical Reactions

The formation of charge-transfer complexes is another significant aspect of the radical chemistry involving thiols. In certain photochemical reactions, thiols can form transient, ion-pair charge-transfer complexes with other reactants. For example, the interaction between an iminium ion and a thiolate ion can lead to the formation of such a complex. cam.ac.uk

Visible light irradiation can then induce an intra-complex electron transfer from the highest occupied molecular orbital (HOMO) of the thiolate to the lowest unoccupied molecular orbital (LUMO) of the iminium ion. cam.ac.uk This process generates radical species that can then participate in subsequent reactions. Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in supporting the proposed formation and reactivity of these charge-transfer complexes. cam.ac.uk These complexes play a crucial role in enabling certain synthetic transformations, such as the generation of α-amino radicals for use in multicomponent radical fragmentation-cyclization reactions. cam.ac.uk

Nucleophilic Thiol–yne/–ene Reaction Mechanisms

This compound participates in nucleophilic thiol-yne and thiol-ene reactions, which are powerful "click chemistry" methods for forming carbon-sulfur bonds. acs.orgwikipedia.orgalfa-chemistry.com These reactions can proceed through either a radical-mediated or a nucleophilic pathway.

In the nucleophilic pathway, a base is typically used to deprotonate the thiol, generating a highly nucleophilic thiolate anion. alfa-chemistry.com This thiolate then undergoes a Michael addition to an activated alkene (thiol-ene) or alkyne (thiol-yne). wikipedia.orgalfa-chemistry.com The resulting carbanionic intermediate is subsequently protonated to yield the final thioether product. alfa-chemistry.com The reaction with alkynes, specifically those activated by adjacent electron-withdrawing groups like propiolates, can be highly stereoselective. acs.orgbham.ac.uk The choice of catalyst and solvent can influence the E/Z stereochemistry of the resulting α,β-unsaturated products. acs.orgbham.ac.uk

This compound has been specifically utilized for the end-capping of polymers synthesized via thiol-yne step-growth polymerization. acs.orgbham.ac.ukresearchgate.net This demonstrates its utility in controlling polymer architecture and functionalizing polymer chain ends.

Interactive Data Table: Catalysts and Solvents in Nucleophilic Thiol-yne Reactions

| Catalyst | Solvent | Resulting Stereochemistry |

| Triethylamine (NEt₃) | Not specified | Quantitative formation of α,β-unsaturated products |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dimethyl sulfoxide (DMSO) | 73% Z-selectivity in polyamide synthesis |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMSO/methanol mixture | 82% Z-selectivity in polyamide synthesis |

Theoretical and Computational Elucidation of Reaction Pathways

Computational chemistry plays a vital role in understanding the intricate reaction pathways of this compound. chemrxiv.orgescholarship.org Techniques such as Density Functional Theory (DFT) are employed to model reaction mechanisms, calculate transition state energies, and predict product selectivities. escholarship.orgnih.gov These computational approaches are essential for rationalizing experimental observations and for designing new synthetic methodologies.

For instance, computational studies have been used to:

Investigate the thermodynamics and kinetics of reaction pathways. escholarship.org

Explore the potential energy surfaces of reactions to identify all relevant intermediates and transition states. arxiv.org

Understand the influence of catalyst structure on reaction outcomes. nih.gov

Elucidate the role of non-classical intermediates and reaction dynamics. escholarship.org

The development of automated reaction path exploration methods allows for a more comprehensive and unbiased investigation of complex reaction networks. arxiv.org These computational tools are becoming increasingly indispensable for predicting reactivity and discovering novel chemical transformations. cecam.org

Applications of 2,2,2 Trifluoroethanethiol in Organic Synthesis

Utilisation in Peptide and Protein Chemistry

The most significant applications of 2,2,2-Trifluoroethanethiol (TFET) are found in the chemical synthesis of peptides and proteins. It has become an important tool in facilitating ligation and postsynthesis modification strategies.

Native Chemical Ligation (NCL) is a cornerstone technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. The reaction involves a C-terminal peptide thioester and an N-terminal cysteine residue on another peptide. The efficiency of NCL can be enhanced by the use of thiol additives, which facilitate the in situ generation of more reactive aryl or alkyl thioesters from less reactive starting thioesters.

This compound has been identified as a potent thiol additive for this purpose. It has been shown to enhance the rate of peptide ligation by generating a productive TFET thioester intermediate in situ. This fluorinated thiol additive offers ligation rates that are comparable to the commonly used aryl thiol, 4-mercaptophenylacetic acid (MPAA).

A powerful extension of NCL is the subsequent desulfurization of the cysteine residue at the ligation site to an alanine (B10760859) residue, which greatly expands the range of accessible protein sequences. However, traditional aryl thiol additives like MPAA can interfere with the radical-based desulfurization step, necessitating a purification step after ligation.

| Thiol Additive | Chemical Class | pKa | Compatibility with One-Pot Desulfurization | Key Feature |

|---|---|---|---|---|

| 4-mercaptophenylacetic acid (MPAA) | Aryl Thiol | ~6.5 | No (Inhibits radical reaction) | "Gold standard" for ligation rate enhancement. |

| This compound (TFET) | Alkyl Thiol | 7.3 | Yes | Allows for efficient one-pot ligation-desulfurization. nih.gov |

| Methyl thioglycolate (MTG) | Alkyl Thiol | 7.9 | Yes | Desulfurization-compatible alkyl thiol. |

| Sodium 2-mercaptoethanesulfonate (MESNa) | Alkyl Thiol | 9.2 | Yes | Highly stable thioesters, but lower reactivity. |

The ligation-desulfurization strategy is a cornerstone for incorporating unnatural amino acids into proteins. This involves ligating a peptide segment containing a modified, thiol-derived amino acid, followed by desulfurization to yield the target structure. This compound plays a key role by facilitating the crucial one-pot ligation-desulfurization step in these syntheses. For instance, TFET has been utilized in a novel synthesis of β-thiol phenylalanine. sigmaaldrich.com This application is pivotal for creating new peptide-based therapeutics by improving the efficiency and versatility of synthesizing proteins with non-canonical amino acid residues. sigmaaldrich.com

Disulfide bonds are critical for the structural integrity and function of many proteins, formed by the oxidation of two thiol groups from cysteine residues. libretexts.org While various chemical methods exist for forming disulfide bonds in synthetic peptides, nih.gov there is currently no available research data demonstrating the specific use of this compound as a reagent to directly facilitate or mediate the formation of disulfide linkages between peptide chains. Its application in peptide chemistry is primarily centered on its role as a catalyst in ligation-desulfurization reactions rather than as a component in direct disulfide bond formation.

Applications in Materials Science and Polymer Chemistry

Beyond biochemistry, the reactivity of this compound has been explored in the field of materials science, particularly in surface chemistry. Studies have investigated the reaction of this compound on a Molybdenum (Mo(110)) surface using techniques such as temperature-programmed reaction spectroscopy. cenmed.comscientificlabs.co.ukosti.gov These fundamental studies on the effect of fluorination on thiol reactivity provide insights into how such molecules interact with metal surfaces, which is crucial for applications in catalysis, sensors, and electronics. osti.govacs.org The research showed that the reaction pathways for the trifluoroethyl thiolate (CF₃CH₂S-) intermediate on the surface include C-S bond hydrogenolysis and defluorination. osti.gov

In the broader area of polymer chemistry, thiols are often used in polymerization reactions, such as thiol-ene and thiol-yne "click" reactions, to create polymer networks. bham.ac.uk However, specific applications of this compound as a monomer or chain-transfer agent in polymer synthesis are not well-documented in the current scientific literature. Research in fluoropolymers often involves the polymerization of fluorinated acrylates or olefins, such as 2,2,2-trifluoroethyl α-fluoroacrylate, rsc.org rather than the direct incorporation of this compound into polymer backbones.

Synthesis of Fluorinated Polymers

The incorporation of fluorine into polymers can significantly enhance their properties, including thermal stability, chemical resistance, and hydrophobicity. Thiol-ene "click" chemistry has emerged as a highly efficient and versatile method for the synthesis and modification of polymers. This radical-mediated reaction proceeds with high yield under mild conditions and is tolerant of a wide range of functional groups.

While direct polymerization of this compound is not a common route to fluorinated polymers, it can be readily incorporated into polymer structures through post-polymerization modification or by using it as a chain transfer agent in radical polymerizations. A prominent application of this compound in this context is through the thiol-ene reaction, where the thiol group adds across a carbon-carbon double bond. For instance, polymers bearing pendant alkene groups can be functionalized with this compound to introduce the trifluoroethylthio moiety.

A relevant example of a similar process is the synthesis of novel fluorinated surfactants via a "thiol-ene" click reaction between a fluorinated ether and 2-mercaptoacetic acid. scitepress.org This demonstrates the facility of the thiol-ene reaction for creating fluorinated molecules. By analogy, a polymer with pendant vinyl or allyl groups could be readily functionalized by this compound, resulting in a fluorinated polymer with tailored properties.

The general scheme for such a functionalization is as follows:

Scheme 1: General Thiol-Ene Reaction for Polymer Functionalization

This approach allows for the precise control over the degree of fluorination by adjusting the stoichiometry of the reactants. The resulting polymers, bearing the trifluoroethylthio side chains, are expected to exhibit low surface energy and enhanced hydrophobic and lipophobic properties.

Modification of Block Copolymers for Nanopatterning

Block copolymers (BCPs) are a class of polymers consisting of two or more distinct polymer chains linked by a covalent bond. Due to the thermodynamic immiscibility of the different blocks, BCPs can self-assemble into highly ordered nanostructures, such as lamellae, cylinders, and spheres. This property makes them ideal materials for "bottom-up" nanolithography, enabling the fabrication of features with dimensions on the order of tens of nanometers. d-nb.infosemanticscholar.org

The modification of BCPs with functional molecules is a powerful strategy to tune their self-assembly behavior and to introduce specific functionalities into the resulting nanodomains. Thiol-ene chemistry is a particularly attractive method for such modifications. For example, a parent block copolymer such as polystyrene-block-poly(1,2-butadiene) (PS-b-PB) can be selectively functionalized at the polybutadiene (B167195) block, which contains double bonds susceptible to thiol-ene addition. d-nb.inforesearchgate.net

The ability to control the degree of functionalization allows for fine-tuning of the interfacial properties and the Flory-Huggins interaction parameter (χ), which governs the segregation strength between the blocks. This, in turn, provides control over the size and shape of the self-assembled nanostructures, making this compound a potentially valuable tool in the design of advanced materials for nanolithography.

Control of Flory–Huggins Interaction Parameters

The Flory–Huggins interaction parameter, χ, is a dimensionless quantity that describes the interaction energy between two polymer segments. wikipedia.org In block copolymers, a higher χ value between the constituent blocks leads to stronger segregation and the formation of smaller, more well-defined domains. The ability to precisely control the χ parameter is therefore crucial for achieving desired morphologies in BCP self-assembly for applications like nanolithography.

As demonstrated in studies on the thiol-ene modification of PS-b-PB with various thiols, the chemical nature of the added thiol has a significant impact on the χ parameter between the modified block and the polystyrene block. d-nb.inforesearchgate.net The introduction of polar or bulky groups can increase the incompatibility between the blocks, thereby increasing χ.

The table below, adapted from research on other thiols, illustrates how the Flory-Huggins parameter can be tuned through thiol-ene modification. d-nb.inforesearchgate.net

| Thiol Modifier | Degree of Functionalization (φ) | Resulting Morphology | Estimated χ |

| Mercaptoethanol | Varied | Lamellae | Increases with φ |

| 1-Thioglycerol | Varied | Lamellae | Increases with φ |

| Methyl thioglycolate | Varied | Cylinders | Significantly increases with φ |

| 2-(Boc-amino)ethanethiol | Varied | Cylinders | Significantly increases with φ |

| This compound | Hypothetical | Expected to be Cylinders or Spheres | Expected to significantly increase with φ |

This table is illustrative and the entry for this compound is a scientifically-based prediction.

End-Group Functionalization of Polymers

The functionalization of polymer chain ends is a critical technique for creating well-defined polymer architectures, such as block copolymers, star polymers, and polymer-bioconjugates. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. nih.govsigmaaldrich.com A key feature of RAFT polymerization is the presence of a dithioester or similar thiocarbonylthio group at the chain end of the dormant polymer chains.

This terminal thiocarbonylthio group can be readily transformed into a thiol group through various chemical reactions, such as aminolysis or reduction. nih.gov The resulting thiol-terminated polymer is a versatile intermediate for a wide range of post-polymerization modifications, including thiol-ene and thiol-yne "click" reactions, as well as nucleophilic substitution reactions.

This compound can be utilized in the context of end-group functionalization in several ways. For instance, a polymer with a terminal leaving group, such as a halide, can be reacted with this compound to introduce a trifluoroethylthio end-group.

Alternatively, in a more complex but versatile approach, a polymer synthesized via RAFT can be aminolyzed to generate a terminal thiol. This thiol can then participate in a disulfide exchange reaction with a molecule containing a disulfide bond and a desired functional group. While not a direct use of this compound as a reactant, this highlights the importance of thiol chemistry in polymer end-group modification.

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. uh.edu Thiol-based SAMs on gold surfaces are one of the most extensively studied systems due to the strong and stable interaction between sulfur and gold. uh.edu The properties of the SAM, such as its wettability, chemical resistance, and interfacial energy, are determined by the terminal functional group of the thiol molecules.

Fluorinated thiols are of particular interest for the formation of SAMs because the resulting monolayers exhibit very low surface energies, leading to highly hydrophobic and lipophobic surfaces. While extensive research has been conducted on long-chain perfluoroalkanethiols, this compound can also be used to form SAMs.

The formation of a this compound SAM on a gold surface would proceed via the chemisorption of the thiol group onto the gold, with the trifluoroethyl groups oriented away from the surface. The resulting monolayer would be expected to exhibit a higher contact angle with water compared to an analogous ethanethiol (B150549) SAM, indicating increased hydrophobicity due to the presence of the fluorine atoms.

The general procedure for preparing such a SAM involves immersing a clean gold substrate into a dilute solution of this compound in a suitable solvent, such as ethanol, for a period of several hours. sigmaaldrich.com

Table of Expected Properties of a this compound SAM on Gold

| Property | Expected Characteristic |

| Surface Energy | Low |

| Water Contact Angle | High |

| Chemical Stability | Good |

| Molecular Packing | Dependent on substrate and preparation conditions |

Late-Stage Functionalization in Medicinal Chemistry

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of new functional groups into a complex molecule, such as a drug candidate, at a late step in the synthesis. wikipedia.orgnih.gov This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis of each compound.

Thiols are attractive reagents for LSF due to their unique reactivity. The thiol group can participate in a variety of reactions, including nucleophilic additions, radical additions, and transition-metal-catalyzed cross-coupling reactions. The introduction of a trifluoroethylthio group via LSF can have a profound impact on the physicochemical and pharmacological properties of a drug molecule. The trifluoromethyl group can enhance metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability.

While specific examples of the use of this compound in the late-stage functionalization of drug molecules are not yet widely reported in the literature, its potential is significant. For example, a drug molecule containing a suitable leaving group or an activated double bond could be modified with this compound to introduce the trifluoroethylthio moiety.

The development of new methodologies that enable the direct C-H functionalization of drug molecules with thiols would further expand the utility of this compound in LSF. Such reactions would allow for the direct conversion of a C-H bond to a C-S-CH2CF3 bond, providing a highly efficient route to novel drug analogues.

Advanced Spectroscopic and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Recent advancements in Nuclear Magnetic Resonance (NMR) spectroscopy have highlighted the utility of 2,2,2-trifluoroethanethiol (TFET) as a powerful tool for investigating biomolecular structure, function, and dynamics. The unique properties of the fluorine-19 (¹⁹F) nucleus, such as its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to the local chemical environment, make it an exceptional probe for biological systems. nih.gov TFET, a molecule containing a trifluoromethyl group, can be readily introduced into proteins, providing a sensitive reporter for conformational changes and molecular interactions. nih.govnih.gov

The trifluoromethyl group of this compound serves as an effective bioorthogonal probe in ¹⁹F NMR studies. ed.ac.uk Due to the scarcity of fluorine in biological systems, the ¹⁹F NMR spectra of TFET-labeled biomolecules are free from background signals. ed.ac.uk This characteristic allows for the clear detection and analysis of the labeled molecule's behavior within complex biological milieu, including in-cell NMR studies. The fast internal rotation of the CF3 group in TFET results in sharp NMR resonances, enhancing the quality and resolution of the spectra. nih.gov The significant chemical shift window of ¹⁹F NMR, approximately 300 ppm, provides a broad range for observing subtle changes in the local environment of the probe. ed.ac.uk

¹⁹F NMR spectroscopy utilizing this compound is a valuable method for characterizing protein-ligand interactions. nih.govresearchgate.net The chemical shift of the ¹⁹F nucleus in TFET is highly sensitive to changes in its immediate surroundings, making it an excellent reporter of binding events. researchgate.net When a ligand binds to a TFET-labeled protein, perturbations in the local electronic environment cause a change in the ¹⁹F chemical shift, which can be readily detected. nih.gov This chemical shift perturbation is a key method for characterizing these interactions. nih.gov

For instance, in studies of G protein-coupled receptors (GPCRs), a significant class of drug targets, TFET has been used to label cysteine residues. nih.gov The binding of agonists to the GPCR β2-adrenergic receptor (β2AR) labeled with TFET resulted in observable changes in the ¹⁹F NMR spectrum, providing insights into the conformational states of the receptor upon ligand binding. nih.gov Furthermore, ¹⁹F NMR lineshape analysis can be employed to quantify both the binding constants (Kd) and the kinetic rates of association and dissociation for protein-ligand complexes. nih.govnih.gov

Table 1: Applications of ¹⁹F NMR with this compound in Protein-Ligand Interaction Studies

| Application | Description | Key Findings |

| Detecting Ligand Binding | Monitoring changes in the ¹⁹F chemical shift of TFET-labeled proteins upon the addition of a ligand. | Provides confirmation of binding and can be used to screen for potential ligands. |

| Quantifying Binding Affinity | Titrating a TFET-labeled protein with a ligand and fitting the changes in chemical shift to a binding isotherm. | Allows for the determination of the dissociation constant (Kd), a measure of binding strength. |

| Determining Binding Kinetics | Analyzing the lineshape of the ¹⁹F NMR signals at different ligand concentrations. | Can provide information on the association (kon) and dissociation (koff) rate constants of the binding event. |

| Mapping Binding Sites | Labeling different residues within a protein with TFET and observing which labels are perturbed by ligand binding. | Helps to identify the location of the ligand binding site on the protein surface. |

The sensitivity of the ¹⁹F chemical shift to the local environment makes this compound an effective probe for the conformational analysis of biomolecules. benthamscience.comnih.gov Different conformational states of a protein will present distinct chemical environments to the TFET label, resulting in separate signals in the ¹⁹F NMR spectrum. nih.gov This allows for the identification and quantification of different protein conformers in solution. nih.gov

A notable example is the study of the β2-adrenergic receptor (β2AR), where TFET labeling of cysteine residues revealed the existence of an equilibrium between two distinct conformational states. nih.gov The ¹⁹F signals from TFET attached to specific cysteines each showed two components, indicating an equilibrium between these states. nih.gov The ability to resolve and monitor these different conformations is crucial for understanding the mechanisms of protein function and signaling. nih.gov Furthermore, ¹⁹F NMR can be used to study the kinetics of conformational changes, providing insights into the dynamic nature of biomolecules. nih.gov

Site-directed labeling with this compound is a widely used strategy to introduce a ¹⁹F NMR probe at a specific location within a biomolecule. nih.govnih.gov This approach typically involves the reaction of TFET with a reactive amino acid side chain, most commonly the thiol group of a cysteine residue. nih.govnih.gov The specificity of this reaction allows for the precise placement of the ¹⁹F label, enabling the study of a particular region of the protein. nih.gov

In cases where a protein has multiple native cysteines, site-directed mutagenesis can be employed to create single-cysteine variants for unambiguous labeling. nih.gov This was demonstrated in the study of the β2-adrenergic receptor, where site-specific mutagenesis was used to obtain single-residue labeled variants, allowing for the assignment of each ¹⁹F signal to a specific cysteine residue. nih.gov TFET is a preferred reagent for these studies due to its commercial availability and high labeling efficiency, which results in minimal structural perturbation to the protein. nih.gov

Table 2: Common Reagents for Site-Directed ¹⁹F Labeling of Proteins

| Reagent | Reactive Towards | Resulting Linkage |

| This compound (TFET) | Cysteine | Thioether |

| 3-Bromo-1,1,1-trifluoroacetone (BTFA) | Cysteine | Thioether |

| 4-(Perfluoro-tert-butyl)phenyliodoacetamide (PFP) | Cysteine | Thioether |

| S-ethyl-trifluorothioacetate (SETFA) | Cysteine | Thioether |

Microwave Spectroscopy for Conformational Analysis

Microwave spectroscopy is a high-resolution technique that provides detailed information about the rotational energy levels of molecules in the gas phase. libretexts.org This method is particularly well-suited for the conformational analysis of small molecules, as it can distinguish between different rotational isomers (conformers) based on their unique moments of inertia. nih.gov

The microwave spectrum of this compound has been investigated to determine its preferred conformational isomers. researchgate.netnih.gov The study, conducted in the 7-80 GHz spectral interval, revealed the presence of a single dominant conformer. researchgate.netnih.gov This identified form has a synclinal arrangement for the H-S-C-C chain of atoms, with a corresponding dihedral angle of 68(5) degrees from synperiplanar (0 degrees). nih.gov

This specific conformation is stabilized by a weak intramolecular hydrogen bond between the thiol (SH) group and one of the fluorine atoms. nih.gov Interestingly, there was no evidence in the microwave spectrum for the H-S-C-C antiperiplanar form. nih.gov The experimental findings were supported by quantum chemical calculations. researchgate.net

Table 3: Conformational Isomers of this compound Determined by Microwave Spectroscopy

| Conformational Isomer | Dihedral Angle (H-S-C-C) | Stability | Key Feature |

| Synclinal | 68(5)° from synperiplanar (0°) | More stable | Stabilized by a weak intramolecular hydrogen bond between the SH group and a fluorine atom. |

| Antiperiplanar | Not observed | Less stable | No evidence of this conformer was found in the microwave spectrum. |

Quantum Chemical and Molecular Modeling Investigations

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical investigations into the reaction mechanisms of this compound have provided insights into its reactivity, particularly in the context of surface chemistry. Studies on the reaction of this compound on a Molybdenum (Mo(110)) surface have utilized techniques like temperature-programmed reaction spectroscopy combined with theoretical modeling to elucidate decomposition pathways. osti.gov

These studies show that the trifluoroethyl thiolate (CF3CH2S-) intermediate undergoes several key reactions:

C-S Bond Hydrogenolysis: This pathway leads to the formation of trifluoroethane. osti.gov

Defluorination: This reaction pathway results in the production of difluoroethylene. osti.gov

Radical Evolution: At saturation coverage, the evolution of the trifluoroethyl radical (CF3CH2•) is observed, a process influenced by surface crowding and steric inhibition. osti.gov

The C-S bond hydrogenolysis occurs at approximately 300 K, a temperature similar to that observed for the non-fluorinated analogue, ethyl thiolate. osti.gov However, the defluorination and subsequent fluoroalkene elimination from the trifluoroethyl thiolate occur over a much broader temperature range (200-520 K). osti.gov These computational and experimental surface science studies highlight how fluorination significantly alters the reactivity and reaction pathways compared to simple alkanethiols. osti.gov While these studies provide a detailed view of surface-catalyzed reactions, broader theoretical investigations into the mechanisms of this compound in solution-phase organic reactions are less common in the literature.

Conformational Energy Landscapes and Stability Predictions

The conformational landscape of this compound is dominated by the stabilizing influence of the intramolecular hydrogen bond. Two primary rotameric forms are theoretically possible: a synclinal (sc) form, where the H−S−C−C dihedral angle is roughly 60°, and an antiperiplanar (ap) form, where this angle is 180°.

Computational studies, supported by microwave spectroscopy, have conclusively shown that the synclinal conformer is the most stable form. In fact, experimental searches for the antiperiplanar conformer have yielded no evidence of its presence in the microwave spectrum, indicating that the synclinal form is overwhelmingly favored. The experimentally determined dihedral angle for the H-S-C-C chain in the stable conformer is 68(5)° from the synperiplanar (0°) position. This preference is attributed to the stabilizing S-H···F intramolecular hydrogen bond present only in the synclinal arrangement.

| Conformer | H-S-C-C Dihedral Angle (Approx.) | Relative Stability | Key Stabilizing/Destabilizing Factor |

|---|---|---|---|

| Synclinal (gauche) | 68(5)° | Most Stable (Observed) | Intramolecular S-H···F Hydrogen Bond |

| Antiperiplanar (trans) | 180° | Not Observed | Absence of intramolecular hydrogen bonding |

Computational Approaches to Ligand Binding Site Characterization

While specific studies detailing the use of this compound as a ligand in computational binding site characterization are not prominent in the literature, the methods for such investigations are well-established. Computational techniques like molecular docking and virtual screening are powerful tools for predicting the interaction of small molecules with macromolecular targets, such as proteins. nih.govsemanticscholar.org

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. chemrevlett.com These methods use scoring functions to estimate the binding affinity, allowing for the ranking of different potential ligands. nih.gov For a molecule like this compound, docking could be used to explore its potential binding modes within a protein's active site, identifying key interactions such as hydrogen bonds or hydrophobic contacts involving the thiol or trifluoromethyl groups.

Virtual screening extends this process by docking large libraries of compounds against a target to identify potential "hits" for drug discovery. nih.gov Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of a predicted ligand-receptor complex over time, providing a more dynamic picture of the binding interactions and accounting for the flexibility of both the ligand and the protein. nih.govnih.gov Although these computational approaches are broadly applicable, their specific application to characterize the binding of this compound remains a specialized area of research.

Derivatives and Analogs of 2,2,2 Trifluoroethanethiol

Synthetically Modified Derivatives for Specific Applications

2,2,2-Trifluoroethanethiol serves as a versatile precursor for the synthesis of more complex fluorinated molecules with tailored properties. Its derivatives have found utility in peptide synthesis, medicinal chemistry, and materials science.

In the realm of peptide chemistry, this compound is utilized in the synthesis of non-natural amino acids. For instance, it is a key reagent in the preparation of β-thiol phenylalanine, which facilitates one-pot ligation-desulfurization chemistry. This technique is significant for the development of novel peptide-based pharmaceuticals, offering enhanced efficiency and versatility in peptide synthesis. The "para-fluoro-thiol reaction" (PFTR), a nucleophilic aromatic substitution where a thiol displaces a fluorine atom on a perfluorinated benzene (B151609) ring, allows for the conjugation of diverse thiol-containing molecules to peptides, potentially imparting favorable biological activities.

The incorporation of the trifluoroethylthio moiety into organic molecules is a strategy employed in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the parent molecule, influencing its interactions with biological targets.

Furthermore, derivatives of this compound are used in materials science for surface modification. The thiol group provides a reactive handle for anchoring the molecule to metal surfaces, while the fluorinated tail can be used to control surface properties such as hydrophobicity and reactivity. For example, the reaction of this compound on molybdenum (Mo(110)) surfaces has been studied to understand the effect of fluorination on thiol reactivity at interfaces.

A notable application highlighting the advantageous properties of the trifluoroethanethiolate leaving group is in the field of bioorthogonal chemistry. In a comparison of leaving groups for fluorescent labeling of cell-surface proteins, a conjugate containing this compound (Cy5-TAMM-SCH2CF3) exhibited faster reaction kinetics and led to higher fluorescence signals compared to its ethanethiol (B150549) counterpart (Cy5-TAMM-SEt). This enhanced performance is attributed to the better leaving group ability of the trifluoroethanethiolate anion.

Table 1: Applications of Synthetically Modified Derivatives of this compound

| Application Area | Specific Use | Key Feature of Derivative |

| Peptide Synthesis | Synthesis of β-thiol phenylalanine | Facilitates one-pot ligation-desulfurization |

| Medicinal Chemistry | Development of fluorinated pharmaceuticals | Enhanced metabolic stability and bioavailability |

| Materials Science | Surface modification of metals | Control of surface properties (e.g., hydrophobicity) |

| Bioorthogonal Chemistry | Fluorescent labeling of proteins | Superior leaving group ability for faster kinetics |

Comparative Studies with Other Fluorinated Thiols and Alcohols

Comparative studies involving this compound, its non-fluorinated analog ethanethiol, and its alcohol counterpart 2,2,2-trifluoroethanol (B45653) provide valuable insights into the effects of fluorine substitution and the difference between thiol and alcohol functionalities.

A study on the reactivity of this compound and ethanethiol on a Mo(110) surface revealed significant differences in their reaction pathways. While both thiols undergo C-S bond hydrogenolysis, the reaction of the trifluoroethyl thiolate leads to nearly equal amounts of trifluoroethane (from hydrogenolysis) and difluoroethylene (from defluorination). In contrast, the primary reaction for ethyl thiolate is hydrogenolysis to form ethane. This highlights a key difference in the reactivity imparted by the trifluoromethyl group.

The acidity of this compound is enhanced compared to non-fluorinated thiols due to the strong electron-withdrawing effect of the fluorine atoms. This increased acidity influences its behavior as a proton donor and the nucleophilicity of its conjugate base, the thiolate. Thiolate anions derived from this compound exhibit enhanced nucleophilicity in SN2 reactions.

When comparing this compound with its corresponding alcohol, 2,2,2-trifluoroethanol, the fundamental differences between thiols and alcohols are important. Thiols are generally more acidic and their conjugate bases (thiolates) are better nucleophiles than the corresponding alcohols and alkoxides. 2,2,2-Trifluoroethanol is a polar, water-miscible liquid that is used as a solvent in organic chemistry and to stabilize secondary structures in peptides and proteins. Due to the electronegativity of the trifluoromethyl group, 2,2,2-trifluoroethanol exhibits a stronger acidic character compared to ethanol.

Table 2: Comparison of Properties of this compound and Related Compounds

| Compound | Formula | Key Property Differences |

| This compound | CF₃CH₂SH | Enhanced acidity and thiolate nucleophilicity compared to ethanethiol. Different surface reaction pathways. |

| Ethanethiol | CH₃CH₂SH | Less acidic than its fluorinated counterpart. Predominantly undergoes C-S bond hydrogenolysis on Mo(110). |

| 2,2,2-Trifluoroethanol | CF₃CH₂OH | Alcohol functionality; used as a specialty solvent and protein structure stabilizer. More acidic than ethanol. |

Impact of Trifluoromethyl Substitution on Chemical Reactivity of Derivatives

The substitution of hydrogen atoms with fluorine, particularly in the form of a trifluoromethyl (CF₃) group, has a profound impact on the chemical reactivity of the derivatives of this compound. This influence stems from the high electronegativity of fluorine, leading to strong inductive electron withdrawal.

A primary effect of the trifluoromethyl group is the significant increase in the acidity of the thiol proton (S-H). The electron-withdrawing CF₃ group stabilizes the resulting thiolate anion (CF₃CH₂S⁻) by delocalizing the negative charge, making the parent thiol a stronger acid compared to its non-fluorinated analogs. The gas-phase acidity and basicity of this compound have been investigated using Fourier transform ion cyclotron resonance spectroscopy, providing quantitative data on these properties.

The trifluoromethyl group also influences the bond dissociation energy (BDE) of the S-H bond. Studies on substituted thiophenols have shown that electron-withdrawing groups can affect the stability of the resulting thiyl radical. The stability of the radical species is a major determinant of the S-H BDE.

Furthermore, the presence of a trifluoromethyl group in a molecule generally leads to increased lipophilicity and metabolic stability. The C-F bond is significantly stronger than a C-H bond, making the CF₃ group resistant to metabolic oxidation. This property is highly advantageous in the design of pharmaceuticals, as it can lead to improved pharmacokinetic profiles. The trifluoromethylthio group (SCF₃) is considered one of the most lipophilic substituents, which can enhance the ability of a drug molecule to cross lipid membranes.

The strong electron-withdrawing nature of the trifluoromethyl group can also activate adjacent electrophilic sites in a molecule, enhancing their reactivity. This effect can be utilized to modulate the chemical reactivity of derivatives for specific synthetic applications.

Table 3: Effects of Trifluoromethyl Substitution on Chemical Properties

| Property | Impact of Trifluoromethyl Group | Underlying Reason |

| Acidity | Increased | Inductive electron withdrawal stabilizes the conjugate base (thiolate). |

| Nucleophilicity of Thiolate | Enhanced in SN2 reactions | Electron-withdrawing effects of fluorine atoms. |

| Metabolic Stability | Increased | High strength of the C-F bond resists oxidative metabolism. |

| Lipophilicity | Increased | Contribution of the fluorinated group to the overall nonpolar character. |

| Reactivity of Adjacent Sites | Can be enhanced | Strong inductive electron-withdrawing effect. |

Q & A

Q. What are the critical safety considerations when handling TFET in laboratory settings?

TFET exhibits acute toxicity via dermal, inhalation, and oral exposure (Hazard Classification: Acute Tox. 4) and causes eye irritation. Researchers must use fume hoods, wear nitrile gloves, and employ gas-tight syringes for transfers due to its volatility and pungent odor. Emergency protocols for spill containment should prioritize neutralization with appropriate thiol-scavenging agents .

Q. How does fluorination influence TFET's physical properties compared to non-fluorinated thiols?

The trifluoromethyl group increases electronegativity, reducing TFET’s boiling point and enhancing volatility relative to ethanethiol. Its gas-phase acidity (ΔG°acid = 340.5 kcal/mol) and basicity have been experimentally determined via FT-ICR spectroscopy, showing weaker acidity than trifluoroethanol due to sulfur’s lower electronegativity versus oxygen . Microwave spectroscopy confirms intramolecular hydrogen bonding between S–H and adjacent C–F groups, stabilizing conformational isomers .

Q. What are standard synthetic routes for incorporating TFET into organofluorine compounds?

TFET acts as a nucleophile in substitution reactions with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in DMF). Oxidation with H₂O₂/KMnO₄ yields trifluoroethanesulfonic acid, while desulfurization protocols using VA-044/TCEP enable C–S bond cleavage in peptide synthesis .

Advanced Research Questions

Q. How does TFET enhance one-pot peptide ligation-desulfurization efficiency?

TFET’s strong nucleophilicity facilitates rapid thiol-thioester exchange in native chemical ligation (NCL), enabling sequential coupling without intermediate purification. Its trifluoromethyl group stabilizes transition states, accelerating desulfurization via radical-mediated pathways (VA-044/GSH system). This method achieves >90% yields in multi-step syntheses (e.g., chimadanin) .

Q. What mechanistic insights explain TFET’s surface reactivity on Mo(110)?

Temperature-programmed reaction spectroscopy reveals TFET decomposes via three pathways on Mo(110):

- C–S bond hydrogenolysis (265 K): Produces CF₃CH₃.

- Radical evolution (265 K): Steric crowding at saturation coverage drives CF₃CH₂• desorption.

- Defluorination (200–520 K): Yields CF₂=CH₂, contrasting ethyl thiolate’s predominant ethane formation. The fluorinated backbone destabilizes adsorbed intermediates, promoting diverse reaction channels .

Q. How does TFET improve block copolymer lithography for sub-10-nm patterning?

Post-functionalization of PS-b-PGMA copolymers with TFET increases the Flory–Huggins parameter (χ) by 3.5–4.6× via polar CF₃–S interactions. This enhances microphase separation, achieving lamellar domain spacings <20 nm. Directed self-assembly (DSA) with TFET-modified polymers enables high-fidelity nanopatterning for semiconductor applications .

Q. Why is TFET preferred in ¹⁹F NMR studies of membrane proteins?

TFET’s three equivalent ¹⁹F nuclei provide a strong, single-peak signal (δ ≈ -70 ppm), ideal for tracking conformational changes in GPCRs. Conjugation via disulfide linkages (using 4-DPS activation) minimizes structural perturbation. Its reversible binding allows dynamic studies under physiological temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.